molecular formula C14H19ClN4O2 B5299515 N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No. B5299515
M. Wt: 310.78 g/mol
InChI Key: RTKQOASFTVXJAL-UHFFFAOYSA-N
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Description

N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound, also known as CEP-1347, has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in cell death pathways. By inhibiting JNK activity, N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide may be able to protect neurons from damage and death.
Biochemical and Physiological Effects:
Studies have shown that N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It has also been shown to reduce inflammation and to protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers investigating the mechanisms of neurodegenerative diseases and cancer. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are a number of future directions for research on N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is the development of more potent and selective JNK inhibitors. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the optimal dosage and administration methods for the compound.

Synthesis Methods

The synthesis of N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves several steps. The starting materials are 2-chloro-5-nitropyridine and N,N-dimethylpiperazine. These two compounds are reacted together in the presence of a catalyst to form the intermediate N~1~,N~1~-dimethyl-2-(5-nitropyridin-2-yl)ethane-1,2-diamine. This intermediate is then reduced using a reducing agent to form the final product, N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.

Scientific Research Applications

N~4~-(5-chloro-2-pyridinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, it has also been investigated for its potential use in the treatment of cancer.

properties

IUPAC Name

4-N-(5-chloropyridin-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2/c1-18(2)14(21)19-7-5-10(6-8-19)13(20)17-12-4-3-11(15)9-16-12/h3-4,9-10H,5-8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKQOASFTVXJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

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